2-Bromo-1-butoxy-4-methylbenzene
Overview
Description
2-Bromo-1-butoxy-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a bromo group at the second position, a butoxy group at the first position, and a methyl group at the fourth position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by brominating 1-butoxy-4-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3).
Butylation: Another method involves the butylation of 2-bromo-4-methylbenzene using butyl bromide in the presence of a strong base like potassium tert-butoxide (KOtBu).
Industrial Production Methods: Industrial production typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving industrial-scale production efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 2-bromo-1-butoxy-4-methylbenzoic acid.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in 1-butoxy-4-methylbenzene.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium iodide (NaI) and reaction conditions like refluxing in acetone are employed.
Major Products Formed:
Oxidation: 2-Bromo-1-butoxy-4-methylbenzoic acid
Reduction: 1-butoxy-4-methylbenzene
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-1-butoxy-4-methylbenzene is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-Bromo-1-butoxy-4-methylbenzene exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
2-Bromo-4-butoxy-1-methylbenzene
2-Bromo-1-(bromomethyl)-4-methoxybenzene
Benzene, 1-bromo-4-methyl-
Uniqueness: 2-Bromo-1-butoxy-4-methylbenzene is unique due to its specific arrangement of substituents on the benzene ring, which influences its reactivity and applications. The presence of both a bromo and a butoxy group on the benzene ring provides distinct chemical properties compared to similar compounds.
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Properties
IUPAC Name |
2-bromo-1-butoxy-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-3-4-7-13-11-6-5-9(2)8-10(11)12/h5-6,8H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTSUCJWTOUROS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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